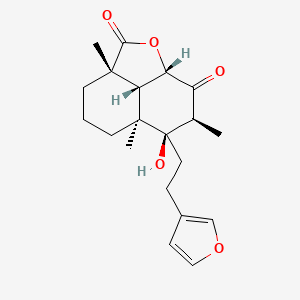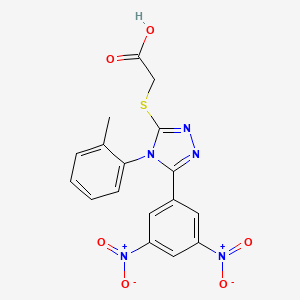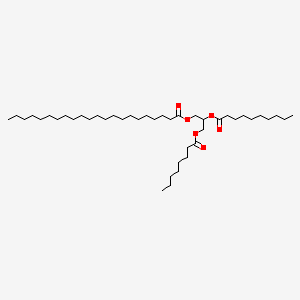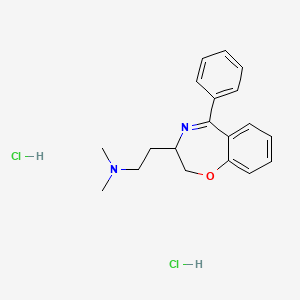
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by its unique chemical structure, which includes a benzoxazepine ring fused with a phenyl group and an ethanamine side chain. It is commonly used in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethanamine Side Chain: The next step involves the introduction of the ethanamine side chain through a nucleophilic substitution reaction. This can be achieved by reacting the benzoxazepine intermediate with an appropriate alkylating agent, such as ethylamine or its derivatives.
Dimethylation: The final step involves the dimethylation of the nitrogen atom in the ethanamine side chain. This can be achieved using a methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-1,4-benzoxazepine: A structurally related compound with similar biological activities.
5-Phenyl-1,4-benzoxazepine: Another related compound with potential therapeutic applications.
N,N-Dimethyl-1,4-benzoxazepine: A derivative with similar chemical properties.
Uniqueness
2,3-Dihydro-N,N-dimethyl-5-phenyl-1,4-benzoxazepine-3-ethanamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of a benzoxazepine ring, phenyl group, and ethanamine side chain makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
83658-60-0 |
|---|---|
Molekularformel |
C19H24Cl2N2O |
Molekulargewicht |
367.3 g/mol |
IUPAC-Name |
N,N-dimethyl-2-(5-phenyl-2,3-dihydro-1,4-benzoxazepin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H22N2O.2ClH/c1-21(2)13-12-16-14-22-18-11-7-6-10-17(18)19(20-16)15-8-4-3-5-9-15;;/h3-11,16H,12-14H2,1-2H3;2*1H |
InChI-Schlüssel |
SWIGFBXMKYPMKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1COC2=CC=CC=C2C(=N1)C3=CC=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




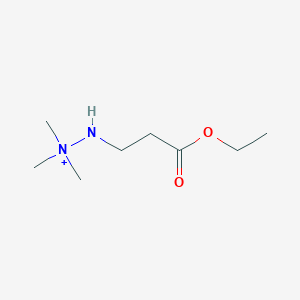
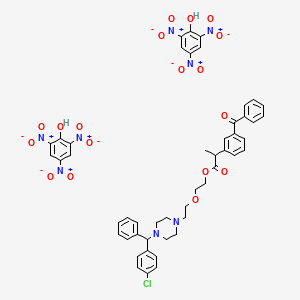
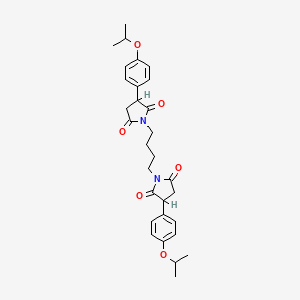
![6-[3-[4-(2-methoxyphenyl)piperidin-1-yl]propyl]-3,4-dihydro-1H-quinolin-2-one;oxalic acid](/img/structure/B12742594.png)

